N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
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Description
N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Neuroleptic Activity
Research has demonstrated the synthesis of benzamides, including compounds structurally related to N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, showing potential neuroleptic activities. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, revealing a correlation between structure and activity. Particularly, compounds in this class have shown potent neuroleptic properties with the potential for treatment of psychosis with fewer side effects compared to traditional treatments (Iwanami et al., 1981).
Antidopaminergic Activity
Further studies have explored the antidopaminergic activity of related benzamides, finding significant effects on serum prolactin levels in rats. These findings suggest the potential of such compounds in influencing dopamine D1 and D2-type receptors, which could have implications for treatments targeting dopaminergic systems (Meltzer et al., 1983).
Selective Antidopaminergic Activity
Investigations into the selective antidopaminergic activity of benzamides, including analogs of this compound, have shown promising neuroleptic properties. These studies have highlighted the compounds' inhibitory effects on apomorphine-induced behaviors and their potential as neuroleptics with selective blocking actions on dopamine receptors (Usuda et al., 2004).
Synthesis Methods
Research on the synthesis methods for related benzamide compounds, such as the high-yield synthesis of (S)-BZM and (R)-BZM, has provided foundational knowledge for producing these chemicals. Such studies are crucial for the development of new therapeutic agents based on the benzamide structure (Bobeldijk et al., 1990).
Pharmacokinetics and Drug Development
Comparative pharmacokinetic studies of benzamide neuroleptic drugs across different species have shed light on their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for the development of benzamide-based therapeutics with optimized pharmacokinetic properties for clinical use (Higuchi et al., 1986).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-11-13-23(14-19)18-8-4-16(5-9-18)20(24)22-12-10-15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDVNZYTAEPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.